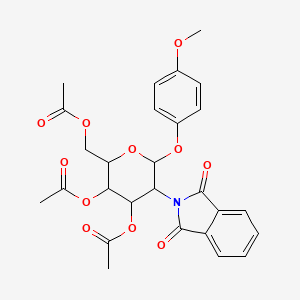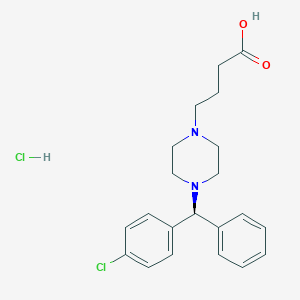
Levocetrizine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levocetirizine Hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. Levocetirizine Hydrochloride works by selectively inhibiting the histamine H1 receptors, thereby preventing the typical symptoms of allergies such as sneezing, itching, and runny nose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocetirizine Hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to form an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to produce Levocetirizine. The final step involves hydrochlorination to form Levocetirizine Hydrochloride .
Industrial Production Methods
In industrial settings, Levocetirizine Hydrochloride is produced using a catalytic oxidation process. This method employs Pd-M/C as a catalyst to achieve high conversion rates and selectivity. The process is environmentally friendly and ensures high optical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Levocetirizine Hydrochloride primarily undergoes substitution reactions. It can also be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like hydrochloric acid for the formation of the hydrochloride salt.
Oxidation Reactions: Catalysts such as Pd-M/C are used for the oxidation of intermediates.
Reduction Reactions: Reducing agents like sodium borohydride can be used in specific synthetic steps.
Major Products
The major product of these reactions is Levocetirizine Hydrochloride itself. Other minor products may include various intermediates and by-products formed during the synthesis .
Scientific Research Applications
Levocetirizine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of enantiomeric purity and chiral synthesis.
Biology: Investigated for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in clinical trials to study its efficacy in treating allergic conditions.
Industry: Employed in the formulation of various pharmaceutical products, including tablets and syrups
Mechanism of Action
Levocetirizine Hydrochloride acts as an inverse agonist at the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This action helps alleviate symptoms of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound from which Levocetirizine is derived.
Loratadine: Another second-generation antihistamine used for similar indications.
Hydroxyzine: A first-generation antihistamine with sedative properties.
Uniqueness
Levocetirizine Hydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to cetirizine. It is also less sedating than first-generation antihistamines like hydroxyzine, making it a preferred choice for patients who need to avoid drowsiness .
Properties
Molecular Formula |
C21H26Cl2N2O2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1 |
InChI Key |
ZLASGXIMJVPGNZ-BOXHHOBZSA-N |
Isomeric SMILES |
C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
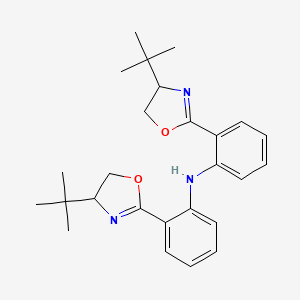

![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
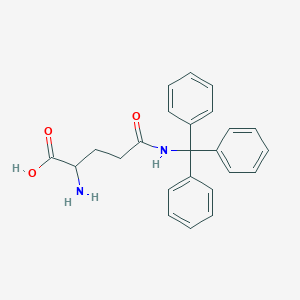
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate](/img/structure/B13399106.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
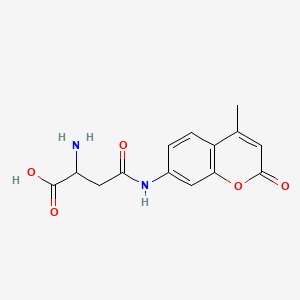
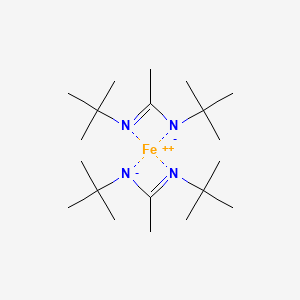
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
